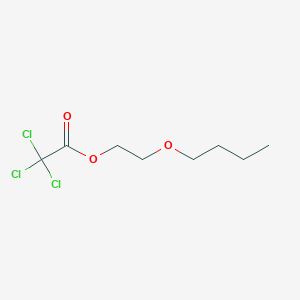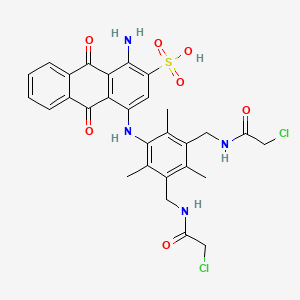
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the nitration of 1,2,3,4-tetrahydrobenz(a)anthracene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene.
Reduction: Various reduced derivatives can be formed depending on the reaction conditions.
Substitution: Substituted derivatives with different functional groups can be obtained.
Wissenschaftliche Forschungsanwendungen
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and cytotoxic effects. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: A parent compound without the nitro group.
1,2,3,4-Tetrahydrobenz(a)anthracene: A reduced form without the nitro group.
12-Amino-1,2,3,4-tetrahydrobenz(a)anthracene: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
12-Nitro-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for forming reactive intermediates, making it valuable for research in various fields.
Eigenschaften
CAS-Nummer |
134998-75-7 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
12-nitro-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H15NO2/c20-19(21)18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h2,4,6,8-11H,1,3,5,7H2 |
InChI-Schlüssel |
MSEPDSUCZXLZAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC3=CC4=CC=CC=C4C(=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



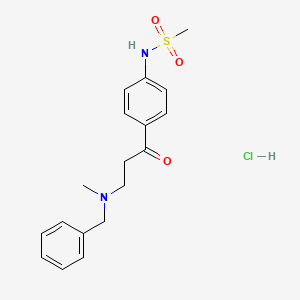

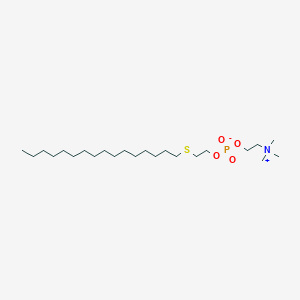
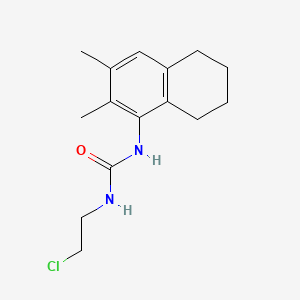

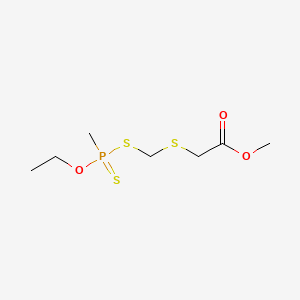
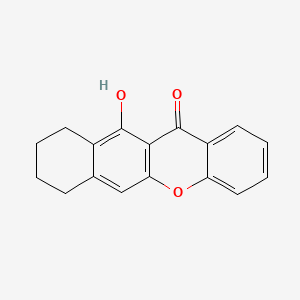
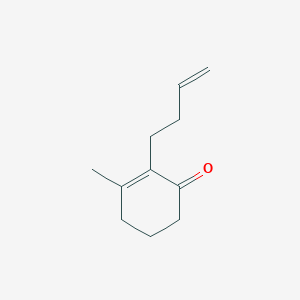
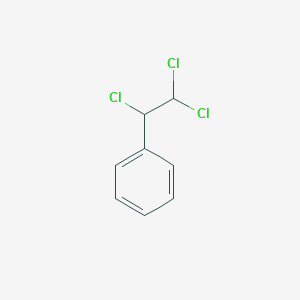
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
